molecular formula C9H9NO2 B12960917 Benzene, 1-nitro-2-(1-propen-1-yl)-

Benzene, 1-nitro-2-(1-propen-1-yl)-

Cat. No.: B12960917
M. Wt: 163.17 g/mol
InChI Key: XXOSNQLGTJHMTC-GORDUTHDSA-N
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Description

Positional Isomerism

Varying the substituents’ positions on the benzene ring yields meta- and para-isomers. For example:

  • 1-Nitro-3-(1-propen-1-yl)benzene (meta-substitution).
  • 1-Nitro-4-(1-propen-1-yl)benzene (para-substitution, as in p-allylnitrobenzene).

Geometric Isomerism

The 1-propen-1-yl group exhibits E/Z isomerism due to restricted rotation around the double bond. The (Z)-configuration, observed in [(Z)-2-nitroprop-1-enyl]benzene, places substituents on the same side, altering steric and electronic properties.

Structural Isomerism

Compounds with identical formulas but divergent connectivity include:

  • β-Nitrostyrene (nitro group on the vinyl chain rather than the ring).
  • 1-Phenyl-2-nitropropene (nitro group adjacent to the aromatic ring).

Comparative Analysis with Related Nitrostyrenes

Nitrostyrenes, such as β-nitrostyrene, share the C₉H₉NO₂ formula but differ structurally. Key distinctions include:

Feature Benzene, 1-Nitro-2-(1-Propen-1-yl)- β-Nitrostyrene
Nitro Group Position Aromatic ring (C1) Vinyl chain (Cβ)
Resonance Effects Deactivates ring via -I and -M effects Conjugates with vinyl π-system
Synthetic Applications Intermediate for aromatic substitutions Precursor to psychedelic amines

The nitro group in benzene, 1-nitro-2-(1-propen-1-yl)-, withdraws electron density from the aromatic ring, directing electrophilic attacks to the meta position. In contrast, β-nitrostyrene’s nitro group participates in conjugation with the double bond, enhancing reactivity toward nucleophilic additions.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-nitro-2-[(E)-prop-1-enyl]benzene

InChI

InChI=1S/C9H9NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-7H,1H3/b5-2+

InChI Key

XXOSNQLGTJHMTC-GORDUTHDSA-N

Isomeric SMILES

C/C=C/C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC=CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution (Nitration of Propenylbenzene Derivatives)

The classical approach to synthesize nitro-substituted propenylbenzenes involves the nitration of preformed propenylbenzene derivatives (such as o-propenylbenzene) under controlled acidic conditions. This method relies on electrophilic aromatic substitution where the nitronium ion (NO2+) generated in situ attacks the aromatic ring.

  • Reagents and Conditions:

    • Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) mixture as nitrating agents.
    • Temperature control is critical to avoid over-nitration or side reactions.
    • Reaction times vary but typically range from 1 to 4 hours.
  • Mechanism:

    • Formation of nitronium ion from nitric acid and sulfuric acid.
    • Electrophilic attack on the aromatic ring at the ortho position relative to the propenyl substituent.
    • Proton loss to restore aromaticity, yielding 1-nitro-2-(1-propen-1-yl)benzene.
  • Notes:

    • The propenyl substituent directs nitration ortho and para; ortho substitution is favored due to steric and electronic effects.
    • Reaction conditions must be optimized to maximize yield and minimize by-products.

Knoevenagel Condensation Followed by Nitration

An alternative synthetic route involves a two-step process:

  • Knoevenagel Condensation:

    • Condensation of benzaldehyde derivatives with nitroalkanes (e.g., nitroethane) in the presence of a basic catalyst such as n-butylamine.
    • This reaction forms β-nitroalkenes (nitrostyrenes), which are structurally related to 1-nitro-2-(1-propen-1-yl)benzene.
    • Water is removed during the reaction to drive the equilibrium forward.
  • Selective Nitration:

    • The nitrostyrene intermediate can be further nitrated under mild conditions to introduce an additional nitro group if required.
    • This method is more common for substituted derivatives but can be adapted for the target compound.
  • Advantages:
    • High regioselectivity and control over the double bond configuration (E or Z).
    • Useful for synthesizing analogs with varied substitution patterns.

Catalytic Nitration Using Zeolite Catalysts

Recent advances have demonstrated the use of solid acid catalysts such as zeolite Hβ for regioselective nitration of alkylbenzenes, including propenylbenzene derivatives.

  • Procedure:

    • A mixture of nitric acid and propanoic anhydride is combined with zeolite Hβ catalyst at low temperatures (0–50 °C).
    • The substrate (e.g., toluene or propenylbenzene) is added dropwise.
    • The reaction proceeds under stirring for several hours (typically 4 h).
    • The catalyst is removed by filtration, and the product is purified.
  • Benefits:

    • Enhanced regioselectivity and yield.
    • Reduced formation of side products.
    • Environmentally friendlier due to heterogeneous catalysis.
  • Example Data:

Parameter Value
Catalyst Zeolite Hβ (SiO2:Al2O3 = 25)
Nitrating Agent Nitric acid + propanoic anhydride
Temperature 0–50 °C
Reaction Time 4 hours
Yield Up to 61% (for related nitration)

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Electrophilic Aromatic Substitution HNO3/H2SO4, controlled temperature Direct, well-established Requires careful control to avoid over-nitration
Knoevenagel Condensation + Nitration Benzaldehyde + nitroethane + base catalyst High regio- and stereoselectivity Multi-step, requires intermediate purification
Zeolite-Catalyzed Nitration Nitric acid + propanoic anhydride + zeolite Hβ Regioselective, heterogeneous catalysis Catalyst cost, optimization needed

Research Findings and Analysis

  • The nitration of propenylbenzene derivatives is sensitive to reaction conditions; temperature and acid concentration directly affect regioselectivity and yield.
  • Zeolite catalysts have shown promise in improving selectivity and reducing environmental impact compared to traditional liquid acid nitration.
  • Knoevenagel condensation routes provide stereochemical control over the propenyl double bond, which is critical for downstream applications.
  • Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product structure.
  • Yields reported in literature vary from moderate (30–60%) to high (up to 80%) depending on method optimization.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-nitro-2-(1-propen-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzene, 1-nitro-2-(1-propen-1-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-2-(1-propen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

1-Nitro-4-(2-propen-1-yl)benzene (CAS 53483-17-3)
  • Structure : Nitro at position 1 and propenyl at position 4 (para-substitution).
  • Properties: The para configuration reduces steric hindrance compared to ortho-substituted derivatives. Limited data on physical properties, but safety protocols highlight flammability and toxicity .
  • Reactivity : The nitro group’s para position may stabilize resonance structures differently, altering electrophilic substitution patterns compared to the ortho isomer.
1-Nitro-2-(prop-2-ynyloxy)benzene (CAS 17061-85-7)
  • Structure : Nitro at position 1 and propargyloxy (-O-C≡CH₂) at position 2.
  • Properties : Yellow crystalline solid (m.p. 115–116°C) .
  • Reactivity : The propargyloxy group introduces triple-bond reactivity (e.g., cycloadditions), distinct from the allyl group’s π-bond behavior in the target compound.
Benzene, 1-(3-azido-1-propenyl)-2-nitro (CAS 828922-84-5)
  • Structure : Azido (-N₃) substituent on the propenyl chain.
  • Reactivity : The azide group enables click chemistry (e.g., Huisgen cycloaddition), offering synthetic versatility absent in the target compound .

Functional Group Variants

Cinnamaldehyde ((E)-3-phenylprop-2-enal)
  • Structure : Aldehyde (-CHO) instead of nitro, with a propenyl chain.
  • Applications : Widely used in flavoring and antimicrobial agents. The aldehyde group facilitates nucleophilic additions, contrasting with the nitro group’s electron-withdrawing effects .
Isoeugenol (2-methoxy-4-[(1E)-1-propen-1-yl]phenol)
  • Structure : Methoxy (-OCH₃) and hydroxyl (-OH) groups adjacent to a propenyl chain.
  • Bioactivity: Exhibits insecticidal and repellent properties due to phenolic and allyl functionalities, unlike nitroaromatics .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Melting Point (°C) Key Features
1-Nitro-2-allylbenzene 103441-67-4 C₉H₉NO₂ Not reported Ortho nitro-allyl substitution
1-Nitro-4-(2-propen-1-yl)benzene 53483-17-3 C₉H₉NO₂ Not reported Para substitution; higher symmetry
1-Nitro-2-(prop-2-ynyloxy)benzene 17061-85-7 C₉H₇NO₃ 115–116 Propargyloxy group; crystalline
Cinnamaldehyde 104-55-2 C₉H₈O −7.5 Aldehyde functionality; volatile

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